3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
SB 205607 dihydrobromide, also known as TAN-67 dihydrobromide, is a potent and selective non-peptidic δ-opioid receptor agonist . The δ-opioid receptor is one of the three major types of opioid receptors found in the nervous system, the others being μ and κ receptors . This receptor plays a crucial role in mediating pain perception and mood .
Mode of Action
SB 205607 dihydrobromide interacts with the δ-opioid receptor, triggering a series of intracellular events . It has a high potency for the inhibition of forskolin-stimulated cAMP accumulation at human delta-opioid receptors expressed by intact Chinese hamster ovary cells . This interaction results in a decrease in the perception of pain .
Biochemical Pathways
The primary biochemical pathway affected by SB 205607 dihydrobromide is the opioid signaling pathway . By acting as an agonist at the δ-opioid receptor, it modulates the perception of pain. The downstream effects of this interaction include a reduction in the release of neurotransmitters involved in pain transmission .
Pharmacokinetics
The compound is soluble in water and dmso , which may influence its bioavailability.
Result of Action
SB 205607 dihydrobromide has a neuroprotective effect . In animal models, it has been shown to reduce infarct volume in ischemic brain injury in a dose-dependent manner . It also improves survival and neurobehavioral performance after ischemia/reperfusion . Furthermore, it increases both total APP and mature APP (APPm) levels and reduces β-secretase activity .
Action Environment
It’s worth noting that the compound is stable at room temperature and should be stored at 4°c, away from moisture . These conditions may influence the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
SB 205607 dihydrobromide plays a crucial role in biochemical reactions by selectively binding to δ-opioid receptors. It has a high affinity for these receptors with a K_i value of 0.647 nM . The compound interacts with various biomolecules, including enzymes and proteins involved in the opioid signaling pathway. Specifically, SB 205607 dihydrobromide inhibits forskolin-stimulated cAMP accumulation in cells expressing human delta-opioid receptors . This interaction is essential for its neuroprotective effects.
Cellular Effects
SB 205607 dihydrobromide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in in vitro studies, SB 205607 dihydrobromide has been shown to reduce infarct volume in brain injury models . It also improves survival and neurobehavioral performance in animal models of ischemic stroke . Additionally, the compound increases levels of total amyloid precursor protein (APP) and mature APP, which are crucial for neuronal health .
Molecular Mechanism
At the molecular level, SB 205607 dihydrobromide exerts its effects by binding to δ-opioid receptors with high affinity. This binding inhibits the accumulation of cAMP, a secondary messenger involved in various cellular processes . The compound’s selective activation of δ-opioid receptors leads to neuroprotective effects, including reduced neuronal cell death and improved functional recovery after ischemic events . Furthermore, SB 205607 dihydrobromide reduces β-secretase activity, which is associated with amyloid plaque formation in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 205607 dihydrobromide change over time. The compound is stable at room temperature and can be stored at 4°C for extended periods . In in vivo studies, a single intravenous injection of SB 205607 dihydrobromide has been shown to reduce infarct volume in a dose-dependent manner . The compound’s neuroprotective effects are observed at early time points, such as 6 hours post-administration, and include increased levels of APP and reduced β-secretase activity .
Dosage Effects in Animal Models
The effects of SB 205607 dihydrobromide vary with different dosages in animal models. In studies involving adult male mice, intravenous administration of the compound at doses ranging from 1.5 to 4.5 mg/kg resulted in a dose-dependent reduction in infarct volume . At a dose of 3 mg/kg, SB 205607 dihydrobromide significantly improved survival and neurobehavioral performance compared to vehicle-treated mice . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined based on the specific experimental conditions .
Metabolic Pathways
SB 205607 dihydrobromide is involved in metabolic pathways related to opioid signaling. The compound interacts with δ-opioid receptors, leading to the inhibition of cAMP accumulation and modulation of downstream signaling pathways . These interactions are crucial for its neuroprotective effects and influence metabolic flux and metabolite levels in cells expressing δ-opioid receptors .
Transport and Distribution
SB 205607 dihydrobromide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high affinity for δ-opioid receptors facilitates its localization to areas with high receptor expression . This selective distribution is essential for its targeted neuroprotective effects in ischemic stroke models .
Subcellular Localization
The subcellular localization of SB 205607 dihydrobromide is primarily associated with δ-opioid receptors on the cell membrane . The compound’s binding to these receptors triggers downstream signaling events that lead to its neuroprotective effects. Additionally, SB 205607 dihydrobromide may undergo post-translational modifications that influence its activity and function within specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SB 205607 Dihydrobromid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von SB 205607 Dihydrobromid beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird anschließend mit Techniken wie Kristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: SB 205607 Dihydrobromid unterliegt hauptsächlich Reaktionen, die typisch für organische Verbindungen mit ähnlichen funktionellen Gruppen sind. Dazu gehören:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.
Substitution: Nucleophile Substitutionsreaktionen am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile unter sauren oder basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel würde die Oxidation von Hydroxylgruppen zu carbonylhaltigen Verbindungen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen könnten .
Wissenschaftliche Forschungsanwendungen
SB 205607 Dihydrobromid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehungen von Delta-Opioid-Rezeptor-Agonisten verwendet.
Biologie: Untersucht auf seine neuroprotektiven Wirkungen und potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen.
Medizin: Erforscht wegen seines Potenzials zur Behandlung von ischämischem Schlaganfall und anderen Erkrankungen, die mit neuronalen Schäden verbunden sind.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf den Delta-Opioid-Rezeptor abzielen
Wirkmechanismus
SB 205607 Dihydrobromid übt seine Wirkungen aus, indem es selektiv an den Delta-Opioid-Rezeptor bindet. Diese Bindung hemmt die Anhäufung von cyclischem Adenosinmonophosphat (cAMP) in Zellen, die den Delta-Opioid-Rezeptor exprimieren, was zu neuroprotektiven Wirkungen führt. Die Verbindung reduziert auch das Infarktvolumen in Modellen des ischämischen Schlaganfalls und verbessert das Überleben und die neurobehaviorale Leistung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- SB 205607 Dihydrobromid (TAN-67)
- TAN-67
- Delta-Opioid-Rezeptor-Agonisten
Einzigartigkeit: SB 205607 Dihydrobromid ist einzigartig aufgrund seiner hohen Selektivität und Affinität zum Delta-Opioid-Rezeptor. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, das präzise Studien über Delta-Opioid-Rezeptor-vermittelte Wirkungen ermöglicht, ohne nennenswerte Interferenzen von anderen Opioidrezeptoren .
Biologische Aktivität
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol; dihydrobromide is a complex organic compound with significant biological potential. Its unique structural features and stereochemistry contribute to its interaction with various biological systems. This article explores the compound's biological activity, focusing on its therapeutic applications and mechanisms of action.
- Molecular Formula : C23H24N2O·2Br
- Molecular Weight : 344.45 g/mol
- CAS Registry Number : 148545-09-9
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Antioxidant Properties : The phenolic structure is associated with antioxidant activity, which can protect cells from oxidative stress.
- Potential Anticancer Effects : Compounds in the acridine class have been studied for their potential to inhibit cancer cell proliferation.
The biological activity of 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol; dihydrobromide can be attributed to several mechanisms:
- Interaction with DNA : Acridine derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Scavenging free radicals | |
Anticancer | Reduced proliferation in cancer cell lines |
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
Case Study 2: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound. Using DPPH radical scavenging assays, it demonstrated a strong capacity to neutralize free radicals compared to common antioxidants like ascorbic acid.
Case Study 3: Anticancer Potential
Research published in Cancer Letters highlighted the effects of the compound on human cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential for development as an anticancer therapeutic agent.
Eigenschaften
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFBFMLKRAWEU-YJKXCHRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.